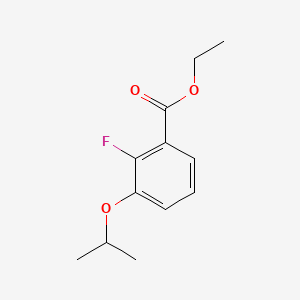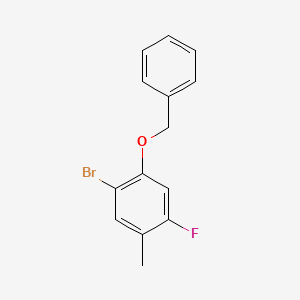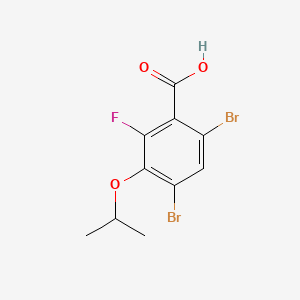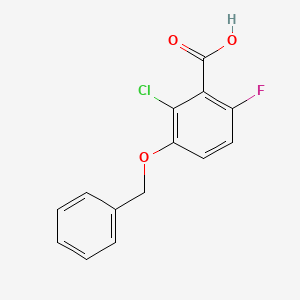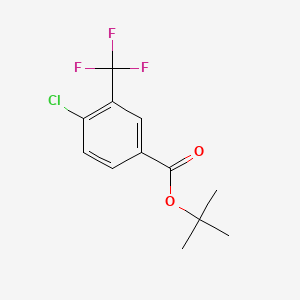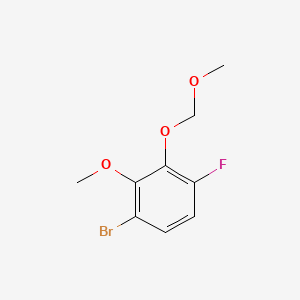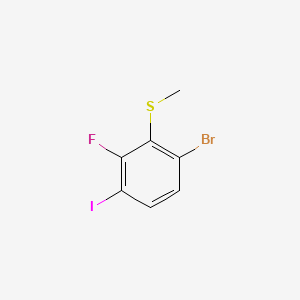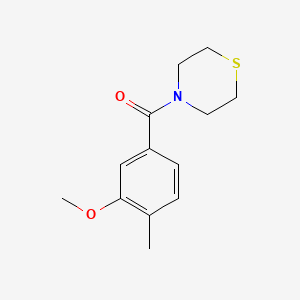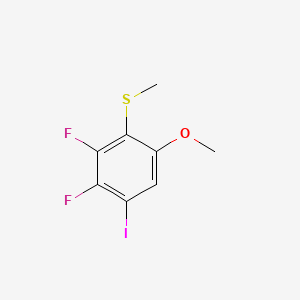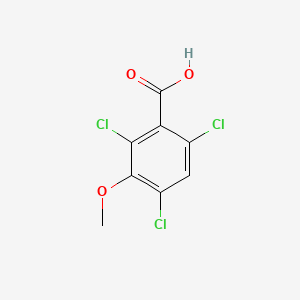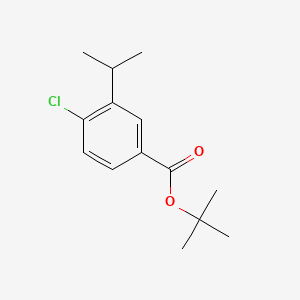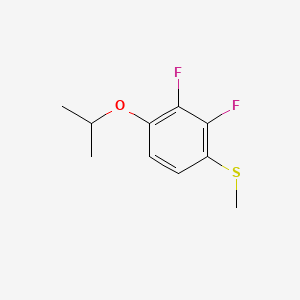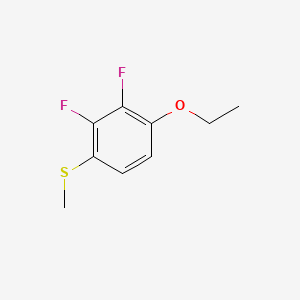
(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane is a chemical compound with the molecular formula C9H10F2OS and a molecular weight of 204.24 g/mol . This compound is characterized by the presence of ethoxy, difluorophenyl, and methylsulfane groups, making it a unique entity in the realm of organic chemistry .
作用機序
Target of Action
This compound is a type of organoboron reagent, which are widely used in Suzuki–Miyaura coupling reactions . The targets in these reactions are typically carbon atoms in organic compounds where new carbon-carbon bonds can be formed .
Mode of Action
The mode of action of (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane likely involves its participation in carbon-carbon bond-forming reactions such as the Suzuki–Miyaura coupling . In these reactions, the organoboron reagent acts as a nucleophile, transferring a carbon group to a suitable electrophile in the presence of a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily synthetic pathways used in organic chemistry. The compound can participate in Suzuki–Miyaura coupling, a powerful method for forming carbon-carbon bonds . This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura coupling . This enables the synthesis of a wide range of complex organic molecules.
Action Environment
The efficacy and stability of this compound, like many organoboron reagents, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the pH of the reaction environment, and the temperature . Additionally, the compound’s reactivity can be affected by the presence of other functional groups in the molecules it is reacting with .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane typically involves the reaction of 4-ethoxy-2,3-difluorobenzene with methylsulfanyl reagents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency . The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane has several applications in scientific research, including:
類似化合物との比較
Similar Compounds
(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane: C9H10F2OS
(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane: C9H9BrF2OS
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for various applications in research and industry .
特性
IUPAC Name |
1-ethoxy-2,3-difluoro-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2OS/c1-3-12-6-4-5-7(13-2)9(11)8(6)10/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFXXJLOZPJDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)SC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
